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Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837 Get Quote

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectra of 4-decyloxybenzaldehyde, a key intermediate in the synthesis of various organic

materials and pharmaceutical compounds. The information presented is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering a comprehensive understanding of the compound's spectral characteristics.

Data Presentation
The quantitative NMR data for 4-decyloxybenzaldehyde is summarized in the tables below.

The assignments are based on established chemical shift principles and data from analogous

compounds.

Table 1: ¹H NMR Spectral Data of 4-Decyloxybenzaldehyde
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-7 (Aldehyde) 9.88 s 1H -

H-2, H-6 7.84 d 2H 8.8

H-3, H-5 7.00 d 2H 8.8

H-1' 4.05 t 2H 6.6

H-2' 1.81 p 2H 6.8

H-3' to H-8' 1.47 - 1.28 m 12H -

H-9' 0.88 t 3H 7.0

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectral Data of 4-Decyloxybenzaldehyde
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Carbon Assignment Chemical Shift (δ, ppm)

C-7 (Aldehyde) 190.7

C-4 164.3

C-2, C-6 132.0

C-1 130.0

C-3, C-5 114.8

C-1' 68.5

C-2' 31.9

C-3' 29.5

C-4' 29.4

C-5' 29.3

C-6' 29.1

C-7' 26.0

C-8' 22.7

C-9' 14.1

Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 4-decyloxybenzaldehyde with the

numbering scheme used for the NMR signal assignments in the tables above.
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4-Decyloxybenzaldehyde Structure and Numbering
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Figure 1. Structure of 4-Decyloxybenzaldehyde with Atom Numbering

Experimental Protocols
The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR

spectra of 4-decyloxybenzaldehyde.

1. Sample Preparation:

Approximately 10-20 mg of 4-decyloxybenzaldehyde is accurately weighed and dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.
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A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is used.

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number

of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled experiment is performed to simplify the spectrum to single lines for

each carbon environment.

Key parameters include a spectral width of approximately 200-220 ppm, a larger number

of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C, and a relaxation

delay of 2-5 seconds.

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.

Phase correction and baseline correction are applied.

The spectrum is calibrated using the TMS signal at 0.00 ppm.

For ¹H NMR, the signals are integrated to determine the relative number of protons.
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Coupling constants (J) are measured from the splitting patterns of the signals.

Spectral Interpretation and Logical Workflow
The process of assigning the NMR signals for 4-decyloxybenzaldehyde follows a logical

progression, as illustrated in the workflow diagram below. This involves identifying key

functional groups and spin systems and assigning them based on their characteristic chemical

shifts, multiplicities, and integrations.

Initial Spectrum Analysis

Identify Aldehyde Proton (CHO)
~9.9 ppm, singlet, 1H

Identify Aromatic Protons
AA'BB' system, ~7.0-7.9 ppm, 4H

Identify Aliphatic Protons
~0.8-4.1 ppm

Final Structure Confirmation

Assign H-2, H-6 (ortho to CHO)
Downfield doublet due to -CHO deshielding

Assign H-3, H-5 (ortho to O-Alkyl)
Upfield doublet due to O-Alkyl shielding

Assign -OCH2- Protons (H-1')
Triplet, ~4.0 ppm, deshielded by oxygen

Assign terminal -CH3 Protons (H-9')
Triplet, ~0.9 ppm, most upfield

Assign remaining -CH2- Protons
Multiplets, ~1.3-1.8 ppm

Click to download full resolution via product page

Figure 2. Workflow for ¹H NMR Signal Assignment
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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